molecular formula C8H11BrN2OS B13313932 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide

3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide

Cat. No.: B13313932
M. Wt: 263.16 g/mol
InChI Key: XBEPEJWVFAISSK-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide is a synthetic organic compound with the molecular formula C8H11BrN2OS It is characterized by the presence of a thiophene ring substituted with a bromine atom and a methyl group, along with an amino group and a propanamide moiety

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

3-amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C8H11BrN2OS/c1-4-5(9)2-7(13-4)6(10)3-8(11)12/h2,6H,3,10H2,1H3,(H2,11,12)

InChI Key

XBEPEJWVFAISSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(CC(=O)N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide lies in its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may confer distinct properties compared to its halogenated analogs, affecting its interactions with molecular targets and its overall efficacy in various applications .

Biological Activity

3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide is C8H10BrN2OSC_8H_{10}BrN_2OS, with a molecular weight of approximately 263.16 g/mol. The compound features a brominated thiophene ring and an amino group, which are critical for its biological interactions. The presence of these functional groups enhances its ability to interact with various biological targets, influencing metabolic pathways and therapeutic effects.

The biological activity of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide is primarily attributed to its ability to act as a ligand in biochemical assays. The amino group allows for hydrogen bonding, while the bromine atom can participate in halogen bonding interactions with proteins and enzymes. This dual capability enhances the compound's binding affinity to specific molecular targets, potentially modulating enzyme activity or receptor functions .

Interaction Studies

Research has focused on elucidating the interactions between this compound and various biological targets. Key areas of investigation include:

  • Enzyme Inhibition : Studies have shown that similar compounds can inhibit specific enzymes, suggesting that 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide may also possess inhibitory properties against certain proteases or kinases.
  • Receptor Modulation : The compound's structure suggests potential activity at neurotransmitter receptors, particularly in the modulation of GABA uptake, which is crucial for neurological functions .

Biological Activities

Various studies have reported on the potential biological activities associated with 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide:

  • Antimicrobial Activity : Preliminary research indicates that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, there is interest in evaluating its neuroprotective effects against neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies suggest that related compounds may exhibit anti-inflammatory effects, warranting investigation into the anti-inflammatory potential of this specific compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential efficacy against bacterial strains
NeuroprotectivePossible protective effects on neuronal cells
Enzyme InhibitionInhibition of specific proteases or kinases
Anti-inflammatoryPotential to reduce inflammation in cellular models

Notable Research Findings

  • Synthesis and Characterization : The synthesis methods for 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide typically involve multi-step reactions that yield high purity and good yields. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
  • Binding Affinity Studies : Recent studies using computational modeling have indicated promising binding affinities for this compound with various protein targets, suggesting its potential as a lead compound in drug discovery efforts .

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